5-(4-bromophenyl)oxolan-3-one
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Overview
Description
5-(4-bromophenyl)oxolan-3-one is a chemical compound that belongs to the class of oxolanes It is characterized by a bromophenyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)oxolan-3-one typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized using an acid catalyst, such as sulfuric acid, to form the oxolanone ring, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)oxolan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxolanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products
Substitution Reactions: Products include various substituted phenyl oxolanones.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include carboxylic acids or ketones, depending on the extent of oxidation.
Scientific Research Applications
5-(4-bromophenyl)oxolan-3-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)oxolan-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)oxolan-3-one: Similar structure but with a chlorine atom instead of bromine.
5-(4-fluorophenyl)oxolan-3-one: Similar structure but with a fluorine atom instead of bromine.
5-(4-methylphenyl)oxolan-3-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
5-(4-bromophenyl)oxolan-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications, such as drug design.
Properties
CAS No. |
1214892-57-5 |
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Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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